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Compound of Interest

5-Fluoro-4-hydrazinyl-2-
Compound Name:
methoxypyrimidine

Cat. No.: B062747

An In-depth Technical Guide to 5-Fluoro-4-
hydrazinyl-2-methoxypyrimidine

This technical guide provides a comprehensive overview of the chemical properties, structure,
synthesis, and potential applications of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, tailored
for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is a substituted pyrimidine derivative with the
IUPAC name (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine. It is a key intermediate in the
synthesis of various heterocyclic compounds, including those with potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-4-hydrazinyl-2-
methoxypyrimidine is presented in the table below.
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Property Value Reference
CAS Number 166524-64-7 [1][2]
Molecular Formula CsH7FN4O [2][3]
Molecular Weight 158.13 g/mol [2][3]
Appearance Pal.e Beige to Pale Brown ]
Solid

Melting Point >155 °C (decomposes) [4]
Boiling Point (Predicted) 217.0+50.0 °C [4]
Density (Predicted) 1.52 + 0.1 g/cm3 [4]
pKa (Predicted) 4.23+0.70 [4]
Solubility Slightly soluble in DMSO and o

Methanol

Structural Information

The chemical structure of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine consists of a
pyrimidine ring substituted with a fluorine atom at position 5, a hydrazinyl group at position 4,
and a methoxy group at position 2.

Structure:

Caption: Chemical structure of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

Spectral Data

Detailed experimental spectral data for 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is not
readily available in the public domain. Commercial suppliers may provide this data upon
request.[5] Below are the expected spectral characteristics based on its structure and data for
analogous compounds.

Mass Spectrometry
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The fragmentation of pyrimidine derivatives in mass spectrometry is influenced by the
substitution pattern. For 2-methoxypyrimidine derivatives, fragmentation pathways are largely
affected by the 2-O-methyl group.[6]

Data Type Predicted/Expected Values

Molecular lon (M+) m/z 158

) Loss of CHs, N2Ha4, and fragmentation of the
Key Fragmentation Peaks o
pyrimidine ring.

NMR Spectroscopy

Predicted chemical shifts for *H and 13C NMR are provided below. These are estimates and
actual experimental values may vary.

IH NMR (Predicted):

CHs (methoxy): ~3.9-4.1 ppm (singlet)

NH:z (hydrazinyl): Broad singlet, chemical shift can vary.

NH (hydrazinyl): Broad singlet, chemical shift can vary.

CH (pyrimidine ring): ~7.8-8.2 ppm (doublet, due to coupling with F).
13C NMR (Predicted):

e CHs (methoxy): ~55 ppm

e C-F (pyrimidine ring): ~140-150 ppm (large C-F coupling constant)

e Other pyrimidine carbons: ~150-165 ppm

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands based on the functional groups present.
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Functional Group Expected Wavenumber (cm—?)
N-H stretch (hydrazinyl) 3200-3400
C-H stretch (aromatic/methyl) 2850-3100
C=N, C=C stretch (pyrimidine ring) 1500-1650
C-O stretch (methoxy) 1000-1300
C-F stretch 1000-1400

Experimental Protocols

The synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine has been described in the
patent literature. Below are detailed methodologies based on these sources.

Synthesis from 2-methoxy-5-fluorouracil

This method involves a two-step reaction starting from 2-methoxy-5-fluorouracil.[7]

Step 1: Chlorination of 2-methoxy-5-fluorouracil

In a reaction vessel, suspend 2-methoxy-5-fluorouracil in an organic solvent such as toluene.

Add an acid binding agent, for example, triethylamine.

Heat the mixture to 105-110 °C.

Slowly add phosphorus oxychloride to the reaction mixture.

Maintain the reaction at this temperature for a specified time to yield 2-methoxy-4-chloro-5-
fluoropyrimidine.

Step 2: Hydrazinolysis
 To the solution containing 2-methoxy-4-chloro-5-fluoropyrimidine, add hydrazine hydrate.

e The reaction is typically carried out at room temperature.
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« Stir the reaction mixture for several hours to allow for the substitution of the chloro group with
the hydrazinyl group.

e The product, 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, can then be isolated and
purified.

Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Phosphorus oxychloride,

Triethylamine, Toluene,
[Z-meihoxy-S-f\uorouracD—b Ch\orinauonj%@-memoxydl-ch\oro-S-quoropynmidlna—b[Hydrazinolysls]

Hydrazine hydrate,
Room Temperature

G-Fluoro-tl-hydrazwny\-2-methoxypyrimidln9

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

Reactivity and Potential Applications

The reactivity of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is primarily dictated by the
nucleophilic character of the hydrazinyl group and the electron-deficient nature of the
pyrimidine ring, which is further influenced by the electron-withdrawing fluorine atom.

Key Reactions

The hydrazinyl moiety is a versatile functional group for the synthesis of various fused
heterocyclic systems. A prominent reaction is the condensation with 1,3-dicarbonyl compounds
or their equivalents to form pyrazolo[3,4-d]pyrimidines, which are purine analogs and have
been investigated for a range of biological activities.[8][9][10][11]

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines

o Dissolve 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine in a suitable solvent such as ethanol
or acetic acid.

e Add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl
acetoacetate).
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Reflux the reaction mixture for several hours.
Monitor the reaction progress by thin-layer chromatography.
Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

The product can be further purified by recrystallization.

Reactivity Profile

5-Fluoro-4-hydrazinyl- Condensation with
2-methoxypyrimidine 1,3-dicarbonyls

Generalized Fluoropyrimidine Anticancer Mechanism

Fluoropyrimidine
(e.g., 5-FU)

RNA Incorporation DNA Incorporation

DNA Synthesis

RNA Dysfunction Blockade

DNA Damage

Apoptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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